![molecular formula C11H16N2O B8508176 4-(Diethylamino)benzamide](/img/structure/B8508176.png)
4-(Diethylamino)benzamide
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Description
4-(Diethylamino)benzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-(Diethylamino)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : Producing N-oxide derivatives.
- Reduction : Leading to the formation of amine derivatives.
- Substitution Reactions : Creating substituted benzamides with different functional groups.
These reactions highlight its versatility as a building block for synthesizing pharmaceuticals and other chemical compounds.
Biological Research
Biochemical Probes
The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular mechanisms. Its ability to bind to specific molecular targets makes it valuable for understanding biological processes at the molecular level.
Antibacterial Activity
Recent studies have shown that derivatives of this compound exhibit antibacterial properties. For instance, the synthesis of 4-amino-N-[2(diethylamino)ethyl]benzamide has demonstrated efficacy against various bacterial strains, indicating its potential in developing new antibacterial agents .
Medical Applications
Therapeutic Properties
Research into the therapeutic applications of this compound suggests potential anti-inflammatory and analgesic effects. Its derivatives are being explored for their pharmacological properties, aiming to develop new medications that can effectively manage pain and inflammation.
Radiopharmaceutical Development
One notable application is its use in developing radiotracers for Positron Emission Tomography (PET) imaging. For example, a derivative known as 4-11C-methoxy-N-(2-diethylaminoethyl)benzamide has been synthesized and evaluated for targeting melanoma tumors. Preclinical studies showed that this compound had high tumor uptake and specificity, making it a promising candidate for cancer imaging .
Industrial Applications
Material Science
In industry, this compound is utilized in producing advanced materials with specific properties, such as polymers and coatings. Its chemical structure allows it to impart desirable characteristics to materials used in various applications, including electronics and pharmaceuticals.
Case Study 1: Synthesis of Antibacterial Agents
A study focused on synthesizing ion-pair complexes using 4-amino-N-[2(diethylamino)ethyl]benzamide showed promising antibacterial activity. The research demonstrated that ion pairing could enhance the stability and bioavailability of pharmaceutical compounds, paving the way for new drug formulations .
Case Study 2: PET Imaging for Melanoma
The development of 4-11C-methoxy-N-(2-diethylaminoethyl)benzamide as a PET imaging probe involved extensive preclinical evaluation. Results indicated high specificity for melanoma cells with rapid tumor uptake, suggesting its potential utility in clinical settings for early cancer detection .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(diethylamino)benzamide |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) |
InChI Key |
WKEIFVINXZZNLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.